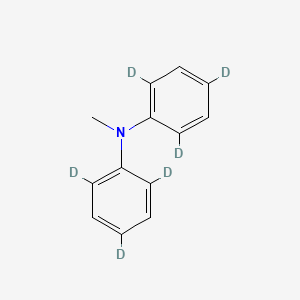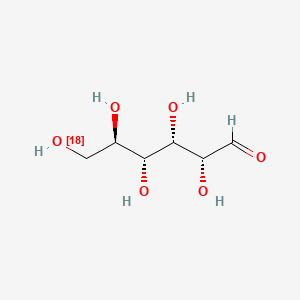
D-Glucose-18O-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glucose-18O-3: is a stable isotope-labeled compound of D-Glucose, where three of the oxygen atoms are replaced with the isotope oxygen-18It serves as a primary source of energy for cells and plays a crucial role in various metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of D-Glucose-18O-3 involves the incorporation of oxygen-18 into the glucose molecule. This can be achieved through various synthetic routes, including the use of labeled water (H2^18O) in the enzymatic or chemical synthesis of glucose. The reaction conditions typically involve controlled environments to ensure the precise incorporation of the isotope .
Industrial Production Methods: Industrial production of this compound is often carried out using biotechnological methods. These methods include the use of microorganisms or enzymes that can incorporate oxygen-18 into glucose during its biosynthesis. The process is optimized to achieve high yields and purity of the labeled compound .
Chemical Reactions Analysis
Types of Reactions: D-Glucose-18O-3 undergoes various chemical reactions similar to those of unlabeled glucose. These reactions include:
Oxidation: Glucose can be oxidized to form gluconic acid or glucuronic acid.
Reduction: Reduction of glucose can produce sorbitol.
Substitution: Glucose can undergo substitution reactions to form glycosides.
Common Reagents and Conditions:
Oxidation: Common reagents include bromine water, nitric acid, and enzymes like glucose oxidase.
Reduction: Sodium borohydride or catalytic hydrogenation are commonly used.
Substitution: Acidic or basic conditions are often employed, along with specific catalysts.
Major Products:
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Glycosides.
Scientific Research Applications
Chemistry: D-Glucose-18O-3 is used as a tracer in various chemical studies to understand reaction mechanisms and pathways. Its labeled oxygen atoms allow researchers to track the movement and transformation of glucose in chemical reactions .
Biology: In biological research, this compound is used to study metabolic processes, including glycolysis and the citric acid cycle. It helps in understanding how glucose is metabolized in cells and tissues .
Medicine: this compound is employed in medical research, particularly in positron emission tomography (PET) imaging. The labeled glucose is used to study glucose uptake and metabolism in different tissues, aiding in the diagnosis and monitoring of diseases such as cancer .
Industry: In the industrial sector, this compound is used in the development of new drugs and therapeutic agents. It serves as a reference standard in quality control and analytical testing .
Mechanism of Action
D-Glucose-18O-3 exerts its effects by participating in metabolic pathways similar to those of unlabeled glucose. It is phosphorylated by hexokinase to form glucose-6-phosphate, which then enters glycolysis or other metabolic pathways. The labeled oxygen atoms allow researchers to track the metabolic fate of glucose and understand its role in cellular processes .
Comparison with Similar Compounds
D-Glucose: The unlabeled form of glucose, commonly used in various biological and chemical studies.
D-Glucose-13C: A glucose molecule labeled with carbon-13, used in metabolic studies.
D-Glucose-2H: A glucose molecule labeled with deuterium, used in tracer studies.
Uniqueness: D-Glucose-18O-3 is unique due to its labeled oxygen atoms, which provide specific insights into oxygen-related metabolic processes. This makes it particularly valuable in studies involving oxygen exchange and utilization .
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
182.16 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-(18O)oxidanylhexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i8+2 |
InChI Key |
GZCGUPFRVQAUEE-ZBYCTBPTSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)[18OH] |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12396896.png)

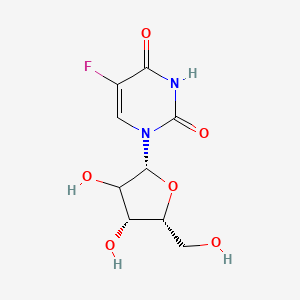
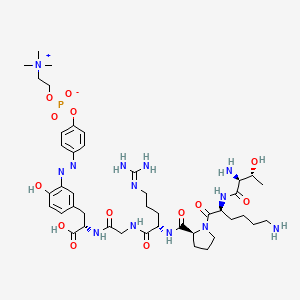
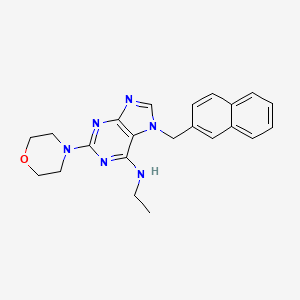
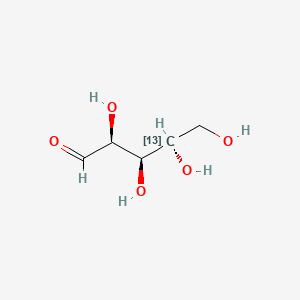
![1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12396938.png)
![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(1R,2R)-1-[(2R,3S,4S)-3,4-dimethyloxolan-2-yl]-1,2-dihydroxypropan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12396948.png)
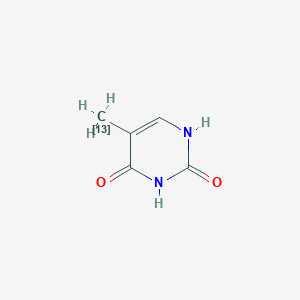
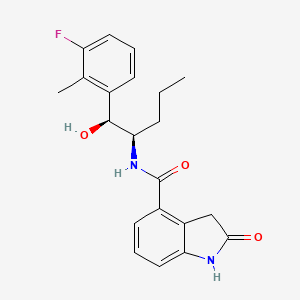
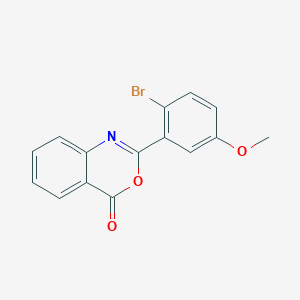

![7-(8-methylnaphthalen-1-yl)-4-[(2R)-2-methylpiperazin-1-yl]-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B12396985.png)
